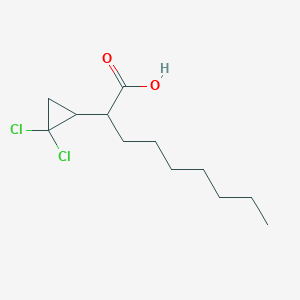
2-(2,2-Dichlorocyclopropyl)nonanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dichlorocyclopropyl)nonanoic acid is a specialized organic compound characterized by the presence of a dichlorocyclopropyl group attached to a nonanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichlorocyclopropyl)nonanoic acid typically involves the reaction of nonanoic acid with a suitable dichlorocyclopropylating agent. One common method includes the use of 2,2-dichlorocyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dichlorocyclopropyl)nonanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichlorocyclopropyl group can be reduced to form cyclopropyl derivatives.
Substitution: The chlorine atoms in the dichlorocyclopropyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopropyl derivatives.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dichlorocyclopropyl)nonanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dichlorocyclopropyl)nonanoic acid involves its interaction with specific molecular targets. The dichlorocyclopropyl group can interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanoic acid: A simpler fatty acid with similar chain length but lacking the dichlorocyclopropyl group.
2,2-Dichlorocyclopropyl derivatives: Compounds with similar dichlorocyclopropyl groups but different chain lengths or functional groups.
Uniqueness
2-(2,2-Dichlorocyclopropyl)nonanoic acid is unique due to the presence of both the dichlorocyclopropyl group and the nonanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90387-18-1 |
|---|---|
Molekularformel |
C12H20Cl2O2 |
Molekulargewicht |
267.19 g/mol |
IUPAC-Name |
2-(2,2-dichlorocyclopropyl)nonanoic acid |
InChI |
InChI=1S/C12H20Cl2O2/c1-2-3-4-5-6-7-9(11(15)16)10-8-12(10,13)14/h9-10H,2-8H2,1H3,(H,15,16) |
InChI-Schlüssel |
OFMJJCKOCBHWIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C1CC1(Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


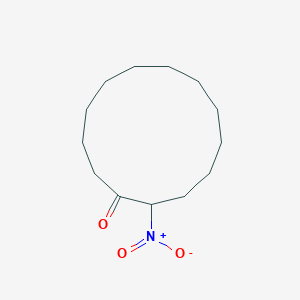

![2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-6-one](/img/structure/B14352121.png)
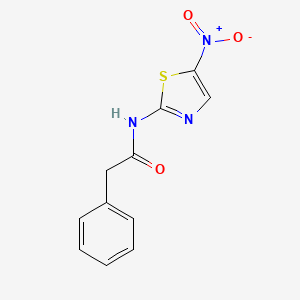
![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/structure/B14352130.png)
![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)
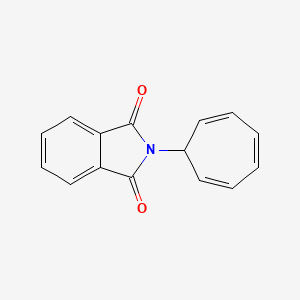
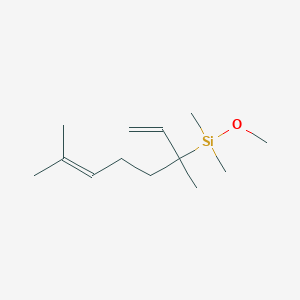
![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
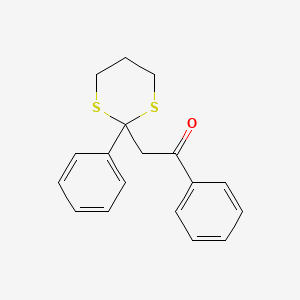
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
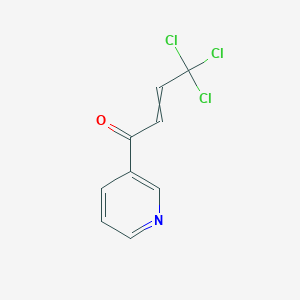
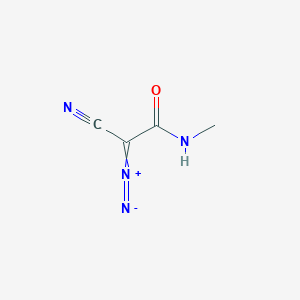
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
